molecular formula C14H29BrCl4N6O2S2 B14081758 L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide CAS No. 57357-12-7

L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide

Cat. No.: B14081758
CAS No.: 57357-12-7
M. Wt: 599.3 g/mol
InChI Key: UVERWXGUYGBHJQ-FXMYHANSSA-N
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Description

L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes two hydrazide groups and a monohydrobromide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide typically involves the reaction of L-cystine with 2,2-bis(2-chloroethyl)hydrazine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a specific temperature and pH to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The hydrazide groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines. Substitution reactions can result in the formation of various substituted hydrazides.

Scientific Research Applications

L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential role in biological processes and as a tool for investigating cellular mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: Utilized in the production of various chemical products and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in the inhibition of key cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), dihydrobromide
  • L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), hydrochloride

Uniqueness

L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide is unique due to its specific chemical structure, which includes a monohydrobromide moiety. This distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

CAS No.

57357-12-7

Molecular Formula

C14H29BrCl4N6O2S2

Molecular Weight

599.3 g/mol

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-3-[2,2-bis(2-chloroethyl)hydrazinyl]-3-oxopropyl]disulfanyl]-N',N'-bis(2-chloroethyl)propanehydrazide;hydrobromide

InChI

InChI=1S/C14H28Cl4N6O2S2.BrH/c15-1-5-23(6-2-16)21-13(25)11(19)9-27-28-10-12(20)14(26)22-24(7-3-17)8-4-18;/h11-12H,1-10,19-20H2,(H,21,25)(H,22,26);1H/t11-,12-;/m0./s1

InChI Key

UVERWXGUYGBHJQ-FXMYHANSSA-N

Isomeric SMILES

C(CCl)N(CCCl)NC(=O)[C@H](CSSC[C@@H](C(=O)NN(CCCl)CCCl)N)N.Br

Canonical SMILES

C(CCl)N(CCCl)NC(=O)C(CSSCC(C(=O)NN(CCCl)CCCl)N)N.Br

Origin of Product

United States

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